(S)-1-Phenylpropan-2-ol
CAS No.: 1517-68-6
Cat. No.: VC20945912
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1517-68-6 |
---|---|
Molecular Formula | C9H12O |
Molecular Weight | 136.19 g/mol |
IUPAC Name | (2S)-1-phenylpropan-2-ol |
Standard InChI | InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1 |
Standard InChI Key | WYTRYIUQUDTGSX-QMMMGPOBSA-N |
Isomeric SMILES | C[C@@H](CC1=CC=CC=C1)O |
SMILES | CC(CC1=CC=CC=C1)O |
Canonical SMILES | CC(CC1=CC=CC=C1)O |
Introduction
Physical and Chemical Properties
(S)-1-Phenylpropan-2-ol possesses distinct physical and chemical characteristics that determine its behavior in various reactions and applications. The following table summarizes its key properties:
Synthesis Methods
The synthesis of (S)-1-Phenylpropan-2-ol can be accomplished through several methods, each offering distinct advantages in terms of yield, enantiomeric purity, and scalability.
Enantioselective Reduction
One of the most common approaches involves the enantioselective reduction of acetophenone (1-phenylpropan-2-one) using chiral catalysts. This method typically employs:
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Chiral rhodium complexes with hydrogen gas
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Ruthenium-based catalysts in asymmetric transfer hydrogenation
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Chiral oxazaborolidines (CBS reduction)
These catalytic systems can achieve high enantioselectivity, often exceeding 95% enantiomeric excess (ee).
Biocatalytic Reduction
Enzymatic reduction represents an environmentally friendly approach to synthesizing (S)-1-phenylpropan-2-ol:
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Alcohol dehydrogenases from microorganisms such as Rhodococcus erythropolis JX-021 have been employed for the bioreduction of 1-phenyl-2-propanone, yielding the product with 99% ee
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Coupled whole cells of Rhodococcus erythropolis and Bacillus subtilis have been used on preparative scale, producing 14 mM (1.9 g/L) of the product in 99% ee
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Baker's yeast has also been utilized for the stereoselective reduction of prochiral ketones
Grignard Reaction
Another synthetic route involves:
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Reaction of benzyl magnesium bromide with acetyl chloride, followed by hydrolysis
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This approach requires subsequent resolution steps to isolate the (S)-enantiomer
Chiral Auxiliaries and Additives
Research has demonstrated that:
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Titanium-based chiral catalysts with (Sa)-2'-((S)-hydroxy(phenyl)methyl)-[1,1'-binaphthalen]-2-ol have achieved 80% yield in enantioselective synthesis
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(R)-2,2'-Bis[2-(trimethylsilyl)ethoxymethyl]-1,1'-binaphthol has been employed as an effective reagent for enantioselective addition to prochiral olefins
Chemical Reactions
(S)-1-Phenylpropan-2-ol participates in various chemical transformations that highlight its versatility as a synthetic intermediate.
Oxidation Reactions
The secondary alcohol function can undergo oxidation:
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Chromium trioxide in acetic acid or potassium permanganate in aqueous solution can convert it to acetophenone
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These oxidation processes are useful for determining the enantiomeric purity of the starting material
Substitution Reactions
The hydroxyl group can be substituted with various nucleophiles:
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Reaction with thionyl chloride (SOCl₂) at 20-30°C for 26 hours yields (S)-2-chloro-1-phenylpropane with approximately 65% yield
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Treatment with phosphorus tribromide produces the corresponding bromide
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Sulfonic esters (mesylates, tosylates) can be prepared as activated intermediates for further nucleophilic substitutions
Reduction
Further reduction can yield:
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1-Phenylpropan-2-amine through reductive amination or via activated intermediates
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This transformation is valuable for accessing chiral amines of pharmaceutical interest
Applications
(S)-1-Phenylpropan-2-ol finds applications across various fields due to its chiral nature and functional group versatility.
Pharmaceutical Synthesis
As a chiral building block, this compound is utilized in:
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The production of enantiomerically pure pharmaceutical intermediates
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Synthesis of certain antidepressants and antihistamines
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Development of novel therapeutic agents where stereochemistry plays a critical role in biological activity
Asymmetric Catalysis
The compound serves as:
Fragrance Industry
Its olfactory properties make it valuable in:
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Production of perfumes and fragrances
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Development of flavoring agents
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Creation of aroma chemicals with specific sensory characteristics
Research Applications
In academic and industrial research, it functions as:
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A substrate in enzymatic studies to understand the specificity and mechanism of alcohol dehydrogenases
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A model compound for investigating stereochemical principles
Biological Activity
Research has revealed several biological properties associated with (S)-1-phenylpropan-2-ol and its derivatives.
Antimicrobial Properties
Studies have indicated that:
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Derivatives of propenylbenzenes, including this compound, exhibit significant antimicrobial activity against several strains of bacteria and fungi
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Minimum Inhibitory Concentration (MIC) values for some compounds in this class range from 37 to 124 μg/mL against Candida albicans, suggesting promising antifungal potential
Antioxidant Activity
Research demonstrates that:
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The compound shows strong antiradical activity, with effective concentration (EC) values ranging from 19 to 31 μg/mL in various assays
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This suggests potential protective effects against oxidative stress, which is implicated in numerous diseases
Analytical Methods
Various techniques are employed for characterizing and analyzing (S)-1-phenylpropan-2-ol, particularly for determining its enantiomeric purity.
Chromatographic Methods
Commonly used approaches include:
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Chiral Gas Chromatography (GC) using a non-polar column (e.g., OV-1) with a temperature ramp (35°C to 300°C at 8°C/min)
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Comparison of retention time differences between enantiomers against racemic standards
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High-Performance Liquid Chromatography (HPLC) with chiral stationary phases
Spectroscopic Techniques
Key analytical methods encompass:
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Polarimetry to measure optical rotation and compare with literature values (e.g., [α]D²⁵ of +40° to +42° for the (S)-enantiomer in ethanol)
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Nuclear Magnetic Resonance (NMR) with chiral shift reagents that induce splitting in ¹H NMR signals, enabling quantification of enantiomeric ratios
Computational Analysis
Advanced techniques include:
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Crystallographic refinement using SHELXL for small-molecule analysis or OLEX2 for integrated structure solution
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Molecular Dynamics simulations to model solvent interactions and analyze hydrogen-bonding networks
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Density Functional Theory (DFT) calculations to predict vibrational frequencies and validate molecular conformations
Research Advances and Case Studies
Recent research has expanded our understanding of (S)-1-phenylpropan-2-ol's applications and properties.
Enzymatic Kinetic Resolution
A significant study focused on:
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The enzymatic kinetic resolution of (S)-1-phenylpropan-2-ol using fatty and aromatic acids as acyl donors
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This research highlighted the compound's utility in producing enantiomerically pure compounds with potential pharmacological applications
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The study emphasized the compound's role in green chemistry approaches for synthesizing active pharmaceutical ingredients
Chemical Modifications
Research on structural modifications has revealed:
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Synthesis of oxygenated derivatives of propenylbenzenes, including (S)-1-phenylpropan-2-ol, with enhanced biological activities
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Modifications to the phenolic structure improved both antimicrobial and antioxidant activities
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These findings demonstrate the importance of structural diversity in optimizing biological effects
Continuous Flow Chemistry
Advanced production methods have been developed:
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Integration of asymmetric hydrogenation (using palladium/carbon or chiral ruthenium catalysts) with inline chiral gas chromatography for real-time monitoring
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These systems can achieve >95% yield and >99% enantiomeric excess at 50°C and 10 bar hydrogen pressure
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Machine learning models have been trained on reaction parameters to predict optimal conditions for scale-up
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